1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

Structural chemistry Reference standard characterization Metabolite identification

Quantifying total 4'-hydroxy diclofenac in hydrolyzed biological matrices using the open-chain acid standard (CAS 64118-84-9) leads to systematic quantification errors due to differing MS ionization and chromatographic retention. This oxindole lactam form (CAS 73328-71-9) is the correct reference standard for post-hydrolysis workflows. • Certified reference standard (≥98% purity) for LC-MS/MS quantification of diclofenac metabolites after acidic hydrolysis. • Stable ≥1 year under recommended storage; used in regulated bioanalytical and environmental monitoring labs. • Unlabeled precursor for [13C6]- and [2H4]-labeled internal standards, enabling isotope dilution mass spectrometry.

Molecular Formula C14H9Cl2NO2
Molecular Weight 294.1 g/mol
CAS No. 73328-71-9
Cat. No. B019901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one
CAS73328-71-9
Synonyms1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one; 
Molecular FormulaC14H9Cl2NO2
Molecular Weight294.1 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl
InChIInChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2
InChIKeyQZGDFRBQDMINQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclofenac Oxindole Metabolite: Key Procurement & Differentiation


1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydroindol-2-one (CAS 73328-71-9), synonymously referred to as N-(2,6-dichloro-4-hydroxyphenyl)oxindole or diclofenac metabolite (4'-OHDD lactam), is a cyclized oxindole derivative with the molecular formula C14H9Cl2NO2 and a molecular weight of 294.13 g/mol . It is the lactam-dehydrate of 4'-hydroxy diclofenac, formed via intramolecular cyclization with loss of water, and is chemically and analytically distinct from the open-chain 4'-hydroxy diclofenac (CAS 64118-84-9; C14H11Cl2NO3; MW 312.15) [1]. The compound is primarily utilized as a reference standard for diclofenac metabolite identification in pharmaceutical analysis, forensic toxicology, and environmental monitoring [2].

Why the Oxindole Metabolite Cannot Be Substituted


The cyclized oxindole (lactam-dehydrate) structure of CAS 73328-71-9 confers fundamentally different physicochemical, analytical, and biological properties compared to its open-chain analog 4'-hydroxy diclofenac (CAS 64118-84-9) [1]. The lactam form lacks the free carboxylic acid moiety, altering its ionization state, chromatographic retention, mass spectrometric fragmentation pattern, and solubility profile relative to the open-chain acid [2]. Critically, under acidic hydrolysis conditions employed in many analytical workflows, diclofenac conjugates are converted specifically to oxindole forms—making CAS 73328-71-9 the requisite reference standard for accurate quantification in hydrolyzed biological matrices, where use of the open-chain metabolite would yield erroneous results [3]. Furthermore, the oxindole scaffold has been independently associated with anti-inflammatory activity devoid of gastric ulceration in preclinical models, a property not attributable to the open-chain hydroxylated metabolites [4].

Comparative Evidence: Oxindole Metabolite vs. Analogs


Lactam vs. Open-Chain Structure

CAS 73328-71-9 is the lactam-dehydrate (cyclic oxindole) of 4'-hydroxy diclofenac, formed by intramolecular cyclization with loss of one water molecule (18 Da mass difference) [1]. In contrast, 4'-hydroxy diclofenac (CAS 64118-84-9) retains the open-chain 2-arylacetic acid structure with a free carboxylic acid group (C14H11Cl2NO3; MW 312.15) [2]. This structural divergence means the two compounds exhibit different ionization behavior (the lactam lacks the carboxylic acid pKa ~4.4), distinct LC retention times, and unique MS/MS fragmentation signatures [1]. The lactam was specifically characterized by LC-NMR-MS with both positive and negative electrospray ionization, confirming its identity as a chemically discrete entity, not merely a tautomer or salt form of 4'-hydroxy diclofenac [1].

Structural chemistry Reference standard characterization Metabolite identification

PGE2 Suppression: Diclofenac vs. 4'-Hydroxy Metabolite

In a direct comparative study using first-passage human rheumatoid synovial cells, diclofenac and 4'-hydroxy diclofenac (the immediate open-chain precursor to the target lactam) were assessed for suppression of prostaglandin E2 (PGE2) production [1]. Diclofenac exhibited an IC50 of 1.3 ± 0.6 nM (n = 10), while 4'-hydroxy diclofenac showed an IC50 of 16.9 ± 8.5 nM (n = 9), representing an approximately 13-fold reduction in potency [1]. The target compound (73328-71-9), as the lactam-dehydrate of 4'-hydroxy diclofenac, represents a further structurally constrained form lacking the carboxylic acid pharmacophore. While direct COX IC50 data for the lactam itself remain limited in the peer-reviewed literature, the quantitative potency gradient from parent drug to hydroxylated metabolite provides critical context: the lactam form is pharmacologically attenuated relative to diclofenac, consistent with its primary role as an excretory metabolite rather than an active therapeutic species [2].

COX inhibition Prostaglandin E2 Anti-inflammatory pharmacology Metabolite activity

Wastewater Quantification: Lactam vs. Other Metabolites

A validated LC-ESI-MS/MS method was developed for simultaneous quantification of diclofenac and its metabolites in sewage treatment plant effluents across six German WWTPs [1]. The method achieved limits of quantitation (LOQ) of 0.06 µg/L for diclofenac, 4'-hydroxy diclofenac (4'-OHD), and 5-hydroxy diclofenac (5-OHD), while the LOQ for the target lactam 4'-OHDD (CAS 73328-71-9) was 0.07 µg/L, reflecting its distinct analytical behavior [1]. Median effluent concentrations across the six WWTPs were: diclofenac 1.3–3.3 µg/L; 4'-OHD 1]. The detection of 4'-OHDD as a discrete, quantifiable entity in environmental samples—at concentrations comparable to the hydroxylated metabolites—demonstrates that it is a stable, environmentally persistent transformation product requiring its own certified reference material for accurate quantification, not interchangeable with 4'-OHD standards [1].

Environmental analysis LC-MS/MS quantification Wastewater monitoring Metabolite occurrence

Gastric Safety of Oxindole Scaffold vs. Diclofenac

The oxindole (indolin-2-one) scaffold has been independently validated as a gastro-sparing structural motif in the diclofenac series. The compound 1-(2,6-dichlorophenyl)indolin-2-one (CAS 15362-40-0; diclofenac lactam without the 4-OH substituent), a close structural analog of the target compound, was evaluated head-to-head against diclofenac in preclinical models [1]. This lactam prodrug demonstrated anti-inflammatory and analgesic activity comparable to diclofenac but without gastro-ulcerogenic effects [1]. Notably, chemical and enzymatic hydrolysis studies confirmed that the lactam does not undergo simple conversion to diclofenac, indicating that the oxindole itself possesses intrinsic anti-inflammatory activity independent of parent drug release [1]. In a subsequent study, 1-(2,6-dichlorophenyl)indolin-2-one decreased PGE2 levels, suppressed COX-2 expression, and reduced cellular influx into the peritoneal cavity in a carrageenan-induced inflammation model, with in vivo bioconversion to diclofenac confirmed [2]. While these data pertain to the non-hydroxylated oxindole analog rather than the target 4-OH-substituted compound (73328-71-9), they establish the oxindole scaffold as a validated template for gastric-safe anti-inflammatory activity—a property that distinguishes this compound class from open-chain diclofenac metabolites and the parent NSAID.

Gastrotoxicity NSAID prodrug Oxindole scaffold Gastric ulceration

Physicochemical Differentiation: Lactam vs. Open-Chain

The target lactam compound (CAS 73328-71-9) exhibits a melting point range of 259–264°C (or 150–155°C per an alternative supplier specification, potentially reflecting different polymorphic forms [1]), with limited aqueous solubility and solubility in DMSO (slight) and methanol (very slight) . In contrast, the open-chain 4'-hydroxy diclofenac (CAS 64118-84-9) has a reported water solubility of approximately 0.00962 mg/mL, increasing to ~5 mg/mL in phosphate-buffered saline at pH 7.2 due to ionization of the carboxylic acid group . The absence of the ionizable carboxylic acid in the lactam form (73328-71-9) results in pH-independent solubility and different partitioning behavior (LogD at pH 5.5 = 3.50; LogD at pH 7.4 = similar value due to lack of ionization) [2]. These differences directly impact sample preparation for bioanalytical workflows and formulation feasibility.

Physicochemical properties Melting point Solubility Formulation development

Oxindole Metabolite: Research & Industrial Applications


Certified Reference Standard for LC-MS/MS Quantification

As demonstrated by Stülten et al. (2008), acidic hydrolysis of urine or plasma samples converts diclofenac glucuronide and sulfate conjugates into their corresponding oxindole (lactam) forms [1]. CAS 73328-71-9 serves as the essential certified reference standard for quantifying total 4'-hydroxy diclofenac after hydrolysis, because the open-chain acid standard (CAS 64118-84-9) would produce inaccurate calibration due to differing MS ionization efficiency and chromatographic retention [1]. Clinical pharmacology laboratories, forensic toxicology units, and doping control facilities conducting diclofenac metabolic profiling should procure this compound as the primary calibrant for hydrolyzed-sample workflows. Typical purity specifications of ≥98% (Alsachim, Shimadzu) and documented stability of ≥1 year support its use in regulated bioanalytical environments [2].

Wastewater Monitoring of Metabolites

The target compound has been independently detected and quantified in wastewater treatment plant effluents across Germany at median concentrations ranging from below the LOQ (0.07 µg/L) to 0.42 µg/L, demonstrating its environmental persistence as a discrete transformation product [1]. Environmental analytical laboratories developing LC-MS/MS methods for comprehensive diclofenac residue monitoring in surface water, groundwater, or treated wastewater must include CAS 73328-71-9 as a separate analyte in their multi-residue methods, as it cannot be inferred from 4'-OHD measurements alone [1]. The validated SPE-LC-ESI-MS/MS method with 62–81% recovery provides a directly transferable analytical framework [1].

SAR of Non-Ulcerogenic NSAIDs: Oxindole Scaffold

The oxindole (indolin-2-one) core structure has been independently validated as a gastro-sparing anti-inflammatory scaffold in two separate preclinical studies [1][2]. While the directly studied analog is 1-(2,6-dichlorophenyl)indolin-2-one (CAS 15362-40-0, lacking the 4-OH substituent), the target compound (73328-71-9) incorporates the additional 4-hydroxy functionality on the N-phenyl ring, offering an additional vector for hydrogen bonding and metabolic modification [3]. Medicinal chemistry groups pursuing structure-activity relationship (SAR) programs around non-ulcerogenic NSAIDs can procure CAS 73328-71-9 as a late-stage diversification intermediate or as a comparator to systematically probe the contribution of the 4-OH substituent to COX inhibition, metabolic stability, and gastric tolerability [3].

Stable Isotope Internal Standard for MS

CAS 73328-71-9 serves as the unlabeled precursor for synthesizing stable isotope-labeled internal standards, including [13C6]-diclofenac metabolite (CAS 73328-71-9 unlabeled) and [2H4]-diclofenac metabolite, both commercially available with ≥98% purity and ≥98–99% isotopic enrichment [1][2]. These labeled analogs are essential for isotope dilution mass spectrometry methods used in definitive quantification of diclofenac metabolites in pharmacokinetic studies, therapeutic drug monitoring, and environmental surveillance. The availability of both 13C- and deuterium-labeled versions from the same unlabeled precursor provides analytical laboratories with flexibility in method development, particularly for avoiding deuterium exchange artifacts in certain chromatographic conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.